molecular formula C15H13N5O3S3 B2532829 N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide CAS No. 389072-45-1

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide

Katalognummer: B2532829
CAS-Nummer: 389072-45-1
Molekulargewicht: 407.48
InChI-Schlüssel: UDBIXTJRPCDSJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide is a chemical compound of significant interest in medicinal chemistry research due to its unique structure featuring a 1,3,4-thiadiazole core. This compound, with the molecular formula C12H9N5O2S4 and a molecular weight of 383.49 g/mol, is provided with a high purity of 98% and should be stored at 2-8°C . The 1,3,4-thiadiazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities. Scientific literature on closely related analogues indicates that such compounds are frequently explored for their potent antimicrobial and anticancer properties . For instance, structural derivatives based on the N-(5-mercapto-1,3,4-thiadiazol-2-yl) scaffold have demonstrated promising in vitro cytotoxic activity against various human cancer cell lines, including prostate cancer (PC3), colon cancer (HT-29), and neuroblastoma (SKNMC) . The mechanism of action for 1,3,4-thiadiazole derivatives can vary, encompassing apoptosis induction, caspase activation, and enzyme inhibition . This product is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use. Researchers are encouraged to consult the available safety data sheets prior to use.

Eigenschaften

IUPAC Name

N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3S3/c21-11(8-23-10-4-2-1-3-5-10)17-14-19-20-15(26-14)25-9-12(22)18-13-16-6-7-24-13/h1-7H,8-9H2,(H,16,18,22)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBIXTJRPCDSJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, synthesis, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Structural Overview

The compound features a complex structure that includes:

  • Thiadiazole moiety : Known for its broad spectrum of biological activities.
  • Thiazole derivative : Enhances its pharmacological potential.
  • Phenoxyacetamide group : Imparts additional functional capabilities.

Biological Activity

Research indicates that compounds containing the 1,3,4-thiadiazole and thiazole moieties exhibit various biological activities, including:

  • Antimicrobial Activity : Effective against a range of bacteria and fungi.
  • Anticancer Properties : Potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : May reduce inflammation in various models.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against S. aureus, E. coli, and fungi
AnticancerInhibitory effects on cancer cell lines
Anti-inflammatoryReduction in inflammatory markers

Case Studies and Research Findings

  • Antimicrobial Studies :
    A study conducted on derivatives of 1,3,4-thiadiazoles demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics like streptomycin and fluconazole .
  • Anticancer Activity :
    Research focusing on the anticancer potential of thiadiazole derivatives indicated that compounds similar to this compound showed promising results in inhibiting the growth of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Properties :
    In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. This property may be beneficial in treating conditions characterized by chronic inflammation .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. Modifications in the thiadiazole ring or phenoxy group can significantly influence its potency:

Table 2: Structure–Activity Relationship Insights

ModificationEffect on Activity
Substitution at C5 of thiadiazoleIncreased antibacterial activity
Alteration of phenoxy groupEnhanced anticancer properties
Presence of thiazole derivativeBroader spectrum of antimicrobial activity

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Compounds

The compound belongs to a broader class of 1,3,4-thiadiazole derivatives with thioether-linked substituents. Key structural variations among analogs include:

  • Substituents on the thiadiazole ring: Alkyl/aryl thioethers, halogenated benzyl groups, or phenoxyacetamide modifications.
  • Variations in the acetamide group : Substituted phenyl, tolyl, or sulfamoylphenyl groups.
  • Heterocyclic extensions: Fusion with quinazolinone, triazinoquinazoline, or pyrimidine systems.

Notable analogs (see Table 1 for details):

N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e): Features a chlorobenzyl thioether and bulky phenoxy group .

N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h): Incorporates a benzyl thioether and branched phenoxy substituent .

N-{5-[(2-(R-anilino)-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-2-chloroacetamides: Combines anilino and chloroacetamide groups, showing enhanced antitumor activity .

BPTES (N,N′-((Thiobis(ethane-2,1-diyl))bis(1,3,4-thiadiazole-5,2-diyl))bis(2-phenylacetamide)) : A glutaminase-1 inhibitor with a bis-thiadiazole scaffold .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Name Substituents (R1, R2) Yield (%) Melting Point (°C) Reference
Target Compound (N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide) Thiazol-2-ylamino, phenoxy N/A N/A -
5e 4-Chlorobenzyl, 5-isopropyl-2-methylphenoxy 74 132–134
5h Benzyl, 2-isopropyl-5-methylphenoxy 88 133–135
5j 4-Chlorobenzyl, 2-isopropyl-5-methylphenoxy 82 138–140
5m Benzyl, 2-methoxyphenoxy 85 135–136
N-{5-[(2-(4-sulfamoylphenyl)-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-2-chloroacetamide 4-Sulfamoylphenyl, chloro 87–91 251.5–315.5

Key Observations :

  • Bulky substituents (e.g., isopropyl/methylphenoxy) correlate with higher yields (up to 88%) and moderate melting points (133–140°C) .
  • Sulfamoylphenyl derivatives exhibit exceptionally high melting points (>250°C), likely due to hydrogen bonding and crystallinity .

Acetylcholinesterase (AChE) Inhibition :

  • Derivatives such as N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide show AChE inhibitory activity (IC₅₀: 1.8–3.5 µM), suggesting neuropharmacological applications .

Structural-Activity Insights :

  • Electron-withdrawing groups (e.g., chloro, sulfamoyl) enhance target affinity but may reduce solubility.
  • Thiazole-thiadiazole hybrids exhibit dual mechanisms: enzyme inhibition and DNA intercalation .

Q & A

Q. Q1. What are standard synthetic routes for preparing N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide?

A1. The synthesis typically involves multi-step reactions:

  • Thiadiazole core formation : Cyclization of thiosemicarbazides or thiourea derivatives under acidic conditions (e.g., concentrated H₂SO₄) to form the 1,3,4-thiadiazol-2-amine scaffold .
  • Amide bond formation : Coupling reactions using carbodiimide-based reagents (e.g., EDCI/HOBt) to link the thiazole-2-ylaminoethylthio group to the thiadiazole core .
  • Phenoxyacetamide attachment : Nucleophilic substitution or condensation with phenoxyacetyl chloride .
    Key validation: Monitor reaction progress via TLC (chloroform:acetone, 3:1) and confirm purity via melting point and HPLC .

Q. Q2. Which analytical techniques are essential for characterizing this compound?

A2. Core methods include:

  • IR spectroscopy : Identify carbonyl (C=O, ~1650–1670 cm⁻¹) and thioamide (C=S, ~1250–1350 cm⁻¹) groups .
  • NMR (¹H/¹³C) : Confirm phenoxy protons (δ 6.8–7.5 ppm), thiadiazole carbons (~160–170 ppm), and amide NH signals (~10–11 ppm) .
  • Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray diffraction : Resolve crystal packing and bond lengths (critical for confirming stereochemistry in co-crystals) .

Advanced Synthesis Challenges

Q. Q3. How can researchers address low yields in the heterocyclization step of thiadiazole synthesis?

A3. Common pitfalls and solutions:

  • Reagent purity : Use freshly distilled H₂SO₄ to avoid side reactions during cyclization .
  • Temperature control : Optimize reflux duration (e.g., 24–48 hrs at 293–298 K) to prevent premature termination .
  • By-product management : Co-crystals of intermediates (e.g., acetamide/thioacetamide mixtures) may require fractional recrystallization (ethanol/water) or column chromatography .

Q. Q4. What strategies resolve contradictions in spectral data during structural confirmation?

A4.

  • Cross-validate techniques : Compare IR carbonyl peaks with X-ray bond lengths to distinguish keto/enol tautomers .
  • Dynamic NMR : Resolve overlapping signals (e.g., NH protons) by variable-temperature experiments .
  • High-resolution MS : Differentiate isobaric fragments (e.g., S/N vs. C/O substitutions) .

Mechanistic and Reaction Design

Q. Q5. What mechanistic insights guide the optimization of amide coupling reactions?

A5.

  • Catalyst selection : EDCI/HOBt minimizes racemization in carbodiimide-mediated couplings, critical for preserving stereochemistry in chiral intermediates .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require post-reaction dialysis to remove traces .
  • Stoichiometry : Use a 1.2:1 molar ratio of acylating agent to thiadiazol-2-amine to compensate for side reactions .

Q. Q6. How can researchers design experiments to probe the role of the thioether linkage in bioactivity?

A6.

  • Analog synthesis : Replace the sulfur atom with O or Se to assess electronic/steric effects .
  • Computational modeling : DFT studies (e.g., Gaussian) can predict bond dissociation energies and reactivity .
  • Stability assays : Monitor thioether oxidation under physiological conditions (e.g., H₂O₂ exposure) via LC-MS .

Biological Evaluation

Q. Q7. What in vitro assays are suitable for preliminary cytotoxicity screening?

A7.

  • MTT assay : Test against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Selectivity index : Compare cytotoxicity in normal vs. cancer cells (e.g., HEK293 vs. HepG2) .
  • Apoptosis markers : Use flow cytometry (Annexin V/PI staining) to confirm programmed cell death .

Q. Q8. How can molecular docking elucidate interactions with biological targets?

A8.

  • Target selection : Prioritize proteins with thiazole/thiadiazole-binding domains (e.g., EGFR, COX-2) .
  • Software tools : AutoDock Vina or Schrödinger Suite for binding affinity simulations .
  • Validation : Correlate docking scores (ΔG) with experimental IC₅₀ values to refine models .

Data Reproducibility and Scaling

Q. Q9. What steps ensure reproducibility in multi-step syntheses?

A9.

  • Detailed protocols : Specify reaction vessel geometry (e.g., round-bottom vs. microwave reactors) .
  • Batch consistency : Use controlled reagents (e.g., Sigma-Aldryl grade) and document lot numbers .
  • Scale-up considerations : Adjust stirring rates and cooling methods (e.g., ice bath vs. cryostat) for exothermic steps .

Q. Q10. How can researchers troubleshoot failed X-ray crystallography attempts?

A10.

  • Crystal growth : Screen solvent mixtures (e.g., DMSO/ethanol) and use vapor diffusion methods .
  • Data collection : Optimize resolution (≤1.0 Å) with synchrotron radiation for low-symmetry crystals .
  • Software tools : SHELXL for refining disordered solvent molecules or twinned crystals .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.